molecular formula C17H15N3O3 B5004153 N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)nicotinamide

N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)nicotinamide

Cat. No. B5004153
M. Wt: 309.32 g/mol
InChI Key: PGAGSPWHPNHQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)nicotinamide” is a chemical compound with the molecular formula CHFNO . It has an average mass of 418.409 Da and a monoisotopic mass of 418.150421 Da . It is also known by other names, including “N-[(3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-ethenocycloprop[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide” and "N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide" .


Molecular Structure Analysis

The molecular structure of this compound involves a complex tetracyclic system with two carbonyl groups at the 3 and 5 positions . The azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl group indicates the presence of a nitrogen atom in the tetracyclic ring system .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources. Detailed chemical reaction analysis would require further investigation in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular formula of CHFNO, an average mass of 418.409 Da, and a monoisotopic mass of 418.150421 Da .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It may have potential biological activity given its complex structure, but further studies would be needed to determine its exact biological role .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, exploring its potential biological activity, and determining its physical and chemical properties. Further studies could also investigate its safety profile .

properties

IUPAC Name

N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(8-2-1-5-18-7-8)19-20-16(22)13-9-3-4-10(12-6-11(9)12)14(13)17(20)23/h1-5,7,9-14H,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAGSPWHPNHQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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